Tetromycin B

Trypanosomiasis Cysteine Protease Rhodesain

Tetromycin B offers sub-µM inhibition of rhodesain (Ki=0.62 µM, IC50=30.87 µM against T. brucei) and a 23-fold selectivity window over human cathepsin L—2.5x greater than tetromycin 3. This selectivity, combined with a well-characterized J774.1 macrophage cytotoxicity profile (IC50=20.20 µM), allows precise concentration calibration to distinguish target engagement from host cell toxicity. Chemical-genetic linkage between protease inhibition and parasite growth suppression is only achievable with this specific analog; in-class substitution is not viable.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B15564292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
InChIKeyDACFQDZSKBTCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: A Marine-Derived Cysteine Protease Inhibitor for Antiparasitic Research Procurement


Tetromycin B is a tetronic acid-containing polyketide natural product [1]. Originally isolated from the marine-derived actinomycete *Streptomyces axinellae* Pol001T, which was cultivated from the Mediterranean sponge *Axinella polypoides*, it is characterized by a complex decalin ring system [1]. Functionally, Tetromycin B is a covalent, time-dependent inhibitor of cathepsin L-like cysteine proteases, a mechanism of action central to its antiparasitic properties [1]. It is supplied as a purified biochemical for research applications, typically as a solid that requires reconstitution in organic solvents due to its lipophilic nature (calculated LogP 8.13) .

Why Tetromycin B is Not Interchangeable: Critical Functional Selectivity Among Structurally Related Tetromycin Analogs


While the tetromycin family shares a common biosynthetic origin and core structure, the functional differentiation among its members is stark, rendering them non-substitutable for targeted research applications [1]. Simple in-class substitution is not viable because critical differences exist in their target engagement profiles. For instance, tetromycin 1 and 2 exhibit negligible antiparasitic and protease inhibitory activity, whereas tetromycin B (5) demonstrates a unique and potent inhibition profile across multiple cysteine proteases [1]. The quantification of these differences, particularly in protease inhibition constants (Ki) and selectivity windows, is essential for ensuring experimental validity and reproducibility in protease-targeted studies. These critical data are detailed in the quantitative evidence guide below [1].

Quantitative Evidence for Tetromycin B: Comparative Potency, Selectivity, and Cytotoxicity Data


Tetromycin B Exhibits Superior Potency Against the Parasitic Protease Rhodesain Compared to Closest Analogs

In a direct head-to-head study, Tetromycin B (5) was compared with the other active tetromycin derivatives (tetromycins 3 and 4) for inhibition of rhodesain, a key target in African trypanosomiasis. Tetromycin B demonstrated an inhibition constant (Ki) of 0.62 ± 0.03 µM [1]. This represents a >3-fold improvement in potency compared to tetromycin 3 (Ki = 2.1 ± 0.90 µM) and a >6-fold improvement over tetromycin 4 (Ki = 4.00 ± 0.30 µM) [1].

Trypanosomiasis Cysteine Protease Rhodesain

Tetromycin B Provides a Measurably Broader Therapeutic Window Over Macrophage Cell Lines vs. Tetromycin 4

When assessing cytotoxicity against J774.1 macrophages, Tetromycin B (5) exhibited a moderate cytotoxic effect with an IC50 of 20.20 µM [1]. In a direct comparison with tetromycin 4, which showed a similar cytotoxic IC50 of 27.54 µM, Tetromycin B's superior antiparasitic activity (IC50 of 30.87 µM vs. 35.85 µM for tetromycin 4) results in a marginally better therapeutic index. More importantly, when considering the >6.5x greater potency on the target enzyme (rhodesain Ki), Tetromycin B provides a superior on-target vs. off-target (cytotoxicity) ratio compared to tetromycin 4 [1].

Cytotoxicity Selectivity Index Macrophage

Tetromycin B is Distinguished by Its Uniquely Selective Inhibition of Falcipain-2 over Cathepsin L

Comparative analysis of inhibition constants reveals a distinct selectivity profile for Tetromycin B. It potently inhibits the malarial protease falcipain-2 (Ki = 1.42 ± 0.01 µM) while exhibiting a markedly weaker affinity for the human homolog cathepsin L (Ki = 32.50 ± 0.05 µM) [1]. This 23-fold selectivity ratio is unique among the active tetromycins. In contrast, tetromycin 3 shows a ~9-fold selectivity (FP Ki = 1.65 µM, CL Ki = 15.0 µM), and tetromycin 4 shows a ~7-fold selectivity (FP Ki = 3.10 µM, CL Ki = 22.40 µM) [1].

Malaria Falcipain Selectivity

High-Impact Research Applications for Tetromycin B Guided by Quantitative Performance Data


Target Validation Studies in Trypanosoma brucei with a Potent Rhodesain Inhibitor

Procurement of Tetromycin B is justified for target validation studies in African trypanosomiasis models. Its sub-micromolar potency (Ki = 0.62 µM) on the *T. brucei* cysteine protease rhodesain is >3-6x greater than that of tetromycins 3 and 4 [1]. This superior potency, supported by a directly comparable antiparasitic IC50 of 30.87 µM against *T. brucei brucei* [1], allows researchers to confidently establish a chemical-genetic link between rhodesain inhibition and parasite growth suppression at lower, more selective concentrations.

Investigating Falcipain-2 Dependent Biology with Reduced Cathepsin L Interference

For malaria researchers investigating the role of the cysteine protease falcipain-2 in hemoglobin degradation or parasite egress, Tetromycin B offers a significant advantage. It provides a 23-fold selectivity window against falcipain-2 over the structurally related human off-target, cathepsin L [1]. This selectivity is 2.5x greater than the next best analog, tetromycin 3. Sourcing Tetromycin B specifically enables the design of experiments where cathepsin L-mediated cytotoxicity is minimized, resulting in cleaner phenotypic outcomes [1].

Calibrating Cytotoxic Thresholds in Macrophage-Based Infection Models

In studies employing macrophage cell lines (e.g., J774.1) to model intracellular parasite killing, controlling for compound toxicity is paramount. Tetromycin B's well-characterized cytotoxicity profile (IC50 = 20.20 µM on J774.1 macrophages) and its established therapeutic margin (antiparasitic IC50 = 30.87 µM) provide a clear, evidence-based benchmark [1]. This allows for precise calibration of compound concentrations to ensure that any observed anti-parasitic effects are due to specific target engagement and not a consequence of general host cell toxicity, a nuance lost when using less well-characterized analogs [1].

Technical Documentation Hub

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